

An In-depth Technical Guide to Tetrakis(dimethylamino)zirconium (TDMAZ)

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Compound of Interest

Compound Name: Tetrakis(dimethylamino)zirconium

Cat. No.: B103496

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)zirconium, commonly abbreviated as TDMAZ, is a prominent organometallic compound of zirconium. With the chemical formula $\text{Zr}[\text{N}(\text{CH}_3)_2]_4$, it belongs to the metal amide class of compounds. TDMAZ is primarily utilized as a precursor in the fabrication of zirconium-based thin films through deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These films are critical in the semiconductor industry for high-k gate dielectrics. While not directly used as a therapeutic agent, the exploration of zirconium-based materials, such as metal-organic frameworks (MOFs) in drug delivery systems, makes an understanding of their precursors like TDMAZ relevant to drug development professionals exploring novel formulation and delivery technologies. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis protocols, and safety information.

Chemical and Physical Properties

Tetrakis(dimethylamino)zirconium is a solid that is sensitive to moisture and air, necessitating handling under inert atmosphere.^[1] Key quantitative data are summarized in the tables below for ease of reference.

General Properties

Property	Value	Reference(s)
CAS Number	19756-04-8	[1][2]
Molecular Formula	C ₈ H ₂₄ N ₄ Zr	[1][2]
Synonyms	TDMAZ, Tetrakis(dimethylamido)zirconium	[3]
Molecular Weight	267.53 g/mol	[1][2]
Appearance	White to faint yellow crystalline solid	[1][4][5]

Physicochemical Data

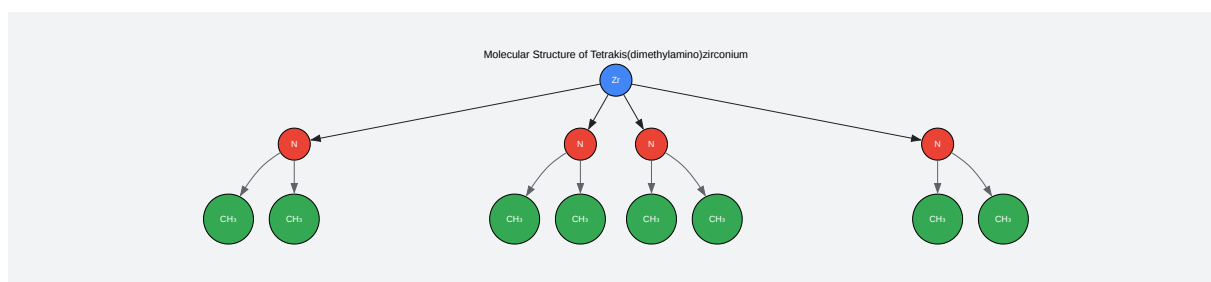
Property	Value	Reference(s)
Melting Point	57-60 °C	[4]
Boiling Point	80 °C @ 0.1 mmHg	[4]
Solubility	Reacts with water.	
Vapor Pressure	Data not readily available.	

Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR	(300 MHz, C ₆ D ₆): δ 2.98-3.0 (s, 24H)	[6][7]
¹³ C NMR	A spectrum is available on SpectraBase, confirming the presence of methyl carbons.	[8]
FTIR	The thermal decomposition can be monitored by the stretching vibration at 933.37 cm ⁻¹ .	[9]

Molecular Structure

The molecular structure of **Tetrakis(dimethylamino)zirconium** consists of a central zirconium (Zr) atom coordinated to four dimethylamino ($\text{-N(CH}_3\text{)}_2$) ligands. The coordination geometry around the zirconium atom is typically tetrahedral.



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Caption: A 2D representation of the molecular structure of **Tetrakis(dimethylamino)zirconium**.

Experimental Protocols: Synthesis

The synthesis of **Tetrakis(dimethylamino)zirconium** must be carried out under anhydrous and anaerobic conditions, typically using Schlenk line or glovebox techniques, due to its high sensitivity to air and moisture. Two common synthetic routes are described below.

Synthesis via Lithiation of Dimethylamine (n-Butyllithium Method)

This traditional method involves the in-situ preparation of lithium dimethylamide, which then reacts with zirconium tetrachloride.[6]

Materials:

- Dimethylamine
- n-Hexane (anhydrous)
- n-Butyllithium solution
- Zirconium tetrachloride (ZrCl_4)
- Argon or Nitrogen (high purity)

Procedure:

- Under an inert argon atmosphere, add dimethylamine and n-hexane to a three-necked flask equipped with a stirrer. The ratio can be approximately 100-300 mL of n-hexane per 100 g of dimethylamine.[6]
- Cool the reaction flask to between -60°C and -20°C . [6]
- Slowly add n-butyllithium solution dropwise to the stirred dimethylamine solution. After the addition is complete, continue stirring for 10 hours.[6]
- In a separate step, add zirconium tetrachloride to the reaction system, maintaining the temperature between -20°C and 0°C . [6]
- Allow the reaction mixture to stir for 24-30 hours under an inert gas atmosphere.[6]
- After the reaction is complete, remove the solvent (n-hexane) under atmospheric pressure.
- The crude product is then purified by vacuum distillation, collecting the fraction at $110\text{-}112^\circ\text{C}/4\text{mmHg}$ to yield **Tetrakis(dimethylamino)zirconium**. [6]

Safer Synthesis Method (n-Butyllithium-Free)

To circumvent the hazards associated with the pyrophoric n-butyllithium, an alternative method has been developed.^[7] This process involves the direct reaction of dimethylamine with zirconium tetrachloride, followed by the addition of a secondary amine to act as a hydrogen chloride scavenger.

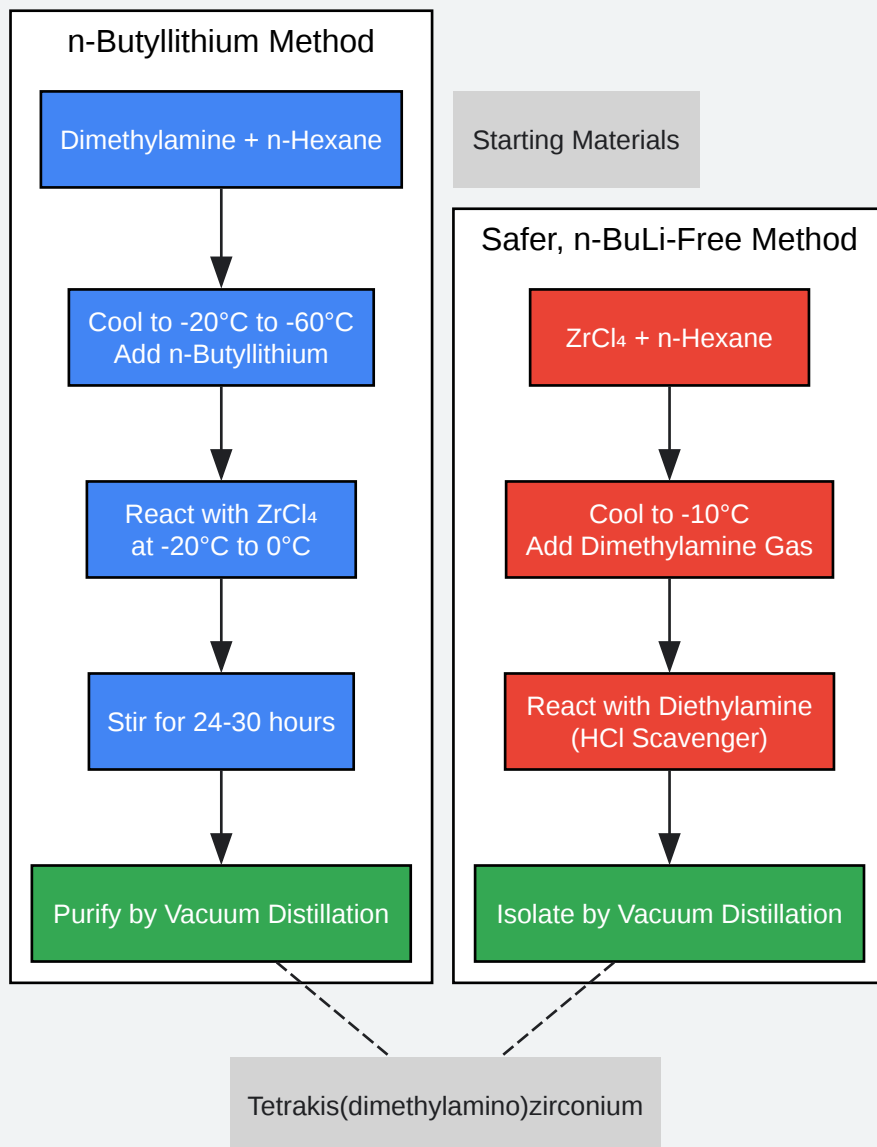
Materials:

- Zirconium tetrachloride (ZrCl_4)
- n-Hexane (anhydrous)
- Dimethylamine (gas)
- Diethylamine
- Nitrogen or Argon (high purity)

Procedure:

- Under a high-purity nitrogen atmosphere, charge a 2L reaction flask with 1000 mL of n-hexane and 100 g of zirconium tetrachloride.^[7]
- Cool the reaction mixture to -10°C .
- Introduce 78 g of dimethylamine gas into the suspension and allow the reaction to proceed for 3 hours at room temperature.^[7]
- Cool the reaction mixture again to -10°C and add 163 g of diethylamine. Let the reaction proceed for another 3 hours at room temperature.^[7]
- After the reaction is complete, the product is isolated by vacuum distillation, collecting the fraction at $80^\circ\text{C}/0.1\text{ mmHg}$. This method reportedly yields up to 91% of **Tetrakis(dimethylamino)zirconium**.^[7]

Synthesis Workflow Comparison



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